4-Sulfanylnonan-5-one
Description
4-Sulfanylnonan-5-one (CAS No. 63458-80-0) is a sulfur-containing ketone with the molecular formula C₉H₁₈OS and a molecular weight of 174.30 g/mol. Structurally, it features a nine-carbon backbone (nonane) with a ketone group at position 5 and a sulfanyl (-SH) group at position 4. This compound belongs to the class of mercapto ketones, which are characterized by the presence of both thiol and carbonyl functional groups.
The sulfanyl group enhances nucleophilic reactivity, enabling participation in Michael additions, thiol-ene reactions, and metal coordination. The ketone group allows for further derivatization, such as condensation or reduction.
Properties
IUPAC Name |
4-sulfanylnonan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-3-5-7-8(10)9(11)6-4-2/h9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPDTYGUKRLWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CCC)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608322 | |
| Record name | 4-Sulfanylnonan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63458-80-0 | |
| Record name | 4-Sulfanylnonan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40608322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Sulfanylnonan-5-one typically involves the introduction of a sulfanyl group to a nonanone precursor. One common method is the nucleophilic substitution reaction where a suitable sulfanyl donor reacts with a nonanone derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 4-Sulfanylnonan-5-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Sulfanylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted nonanone derivatives .
Scientific Research Applications
4-Sulfanylnonan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Sulfanylnonan-5-one involves its interaction with specific molecular targets. The sulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The ketone group may also interact with biological molecules, influencing their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Sulfanylnonan-5-one with structurally analogous mercapto ketones, focusing on molecular features, CAS numbers, and inferred properties:
Key Structural and Functional Differences
Chain Length: 4-Sulfanylnonan-5-one’s longer carbon chain (C9) confers higher lipophilicity compared to shorter analogs like 3-mercapto-2-pentanone (C5). This property may influence its bioavailability or suitability for hydrophobic matrices . Shorter-chain analogs (e.g., C5–C7) are likely more volatile, making them candidates for fragrance applications.
Functional Group Positioning: In 3-mercapto-2,5-hexanedione, the dual ketone groups increase polarity and hydrogen-bonding capacity, contrasting with 4-sulfanylnonan-5-one’s single ketone. 2-Mercapto-3-pentanone’s adjacent thiol and ketone groups may facilitate keto-enol tautomerism, a feature absent in 4-sulfanylnonan-5-one due to greater separation of functional groups .
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